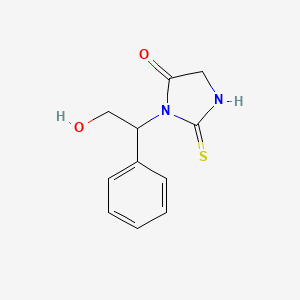

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one (also known as H-Phenylthio-THI) is an organic compound with a molecular formula of C10H13NOS2. It is a heterocyclic compound that contains an imidazole ring and a thioether functional group. H-Phenylthio-THI has a wide range of applications in scientific research, including as a biochemical reagent, a fluorescent probe, and a chromogenic substrate. This compound is also used as a model compound to study the mechanisms of enzyme catalysis.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Wittig Rearrangement

The compound’s structure contains an imidazolidinone ring, which falls within the realm of heterocyclic chemistry. Researchers have explored its reactivity, particularly in the context of the Wittig rearrangement. In one study, ortho-functionalized 2-aryloxazolines were examined, revealing significant limitations to the Wittig rearrangement. While asymmetric Wittig rearrangement showed promise with a valine-derived oxazoline, racemization upon hydrolysis posed challenges .

Diastereospecific Etherification and Monobromination

The compound’s chiral center allows for diastereoselective transformations. For instance, researchers have investigated diastereospecific etherification and diastereoselective monobromination of related analogs. These reactions provide access to stereochemically defined products, which can be valuable in drug discovery and synthetic chemistry .

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an essential tool in organic synthesis. The compound’s hydroxyethyl group could be exploited for kinetic resolution, leading to enantiomerically enriched products. Researchers have explored its potential in this context, aiming to obtain optically pure compounds for further applications .

Propriétés

IUPAC Name |

3-(2-hydroxy-1-phenylethyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-7-9(8-4-2-1-3-5-8)13-10(15)6-12-11(13)16/h1-5,9,14H,6-7H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURQFDBXKBROJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C(CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)